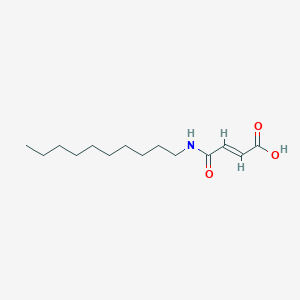
9-Methyl-trans-decalone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Methyl-trans-decalone is an organic compound belonging to the class of decalones, which are bicyclic molecules consisting of two fused cyclohexane rings The “trans” configuration indicates that the substituents at the bridgehead carbons are on opposite sides of the ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-trans-decalone typically involves the alkylation of trans-1-decalone. Direct alkylation often leads to the formation of the 2-alkyl derivative, so blocking the 2-position is necessary to obtain the desired 9-alkyl product. This can be achieved through a series of steps involving the formation of enolate intermediates and subsequent alkylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of enolate chemistry and selective alkylation, are likely employed on a larger scale with optimizations for yield and purity.
化学反应分析
Types of Reactions
9-Methyl-trans-decalone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it to different hydrocarbons.
Substitution: It can participate in substitution reactions, particularly at the methyl group or the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromyl chloride and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 9-methyl-trans-decalol, while reduction could produce various hydrocarbons.
科学研究应用
9-Methyl-trans-decalone has several applications in scientific research:
作用机制
The mechanism of action of 9-Methyl-trans-decalone involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may act as a precursor to bioactive molecules that interact with specific enzymes or receptors. The exact pathways depend on the specific derivative and its intended application .
相似化合物的比较
Similar Compounds
Decalin: The parent compound, bicyclo[4.4.0]decane, exists in both cis and trans forms.
9-Methyl-cis-decalone: The cis isomer of 9-Methyl-decalone, which has different stereochemistry and properties.
Other Methyl-decalones: Compounds with methyl groups at different positions on the decalone ring system.
Uniqueness
9-Methyl-trans-decalone is unique due to its specific stereochemistry, which influences its reactivity and applications. The trans configuration provides distinct conformational stability and reactivity compared to its cis counterpart .
属性
CAS 编号 |
938-07-8 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC 名称 |
4a-methyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one |
InChI |
InChI=1S/C11H18O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h9H,2-8H2,1H3 |
InChI 键 |
QAFCUHJMKAQBFU-UHFFFAOYSA-N |
规范 SMILES |
CC12CCCCC1CC(=O)CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



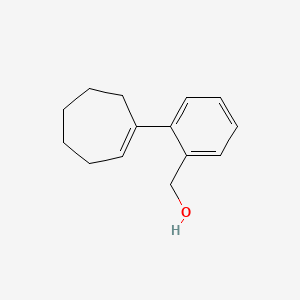
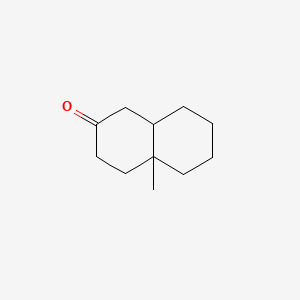
![methyl (2S)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate](/img/structure/B11951885.png)
![Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B11951894.png)
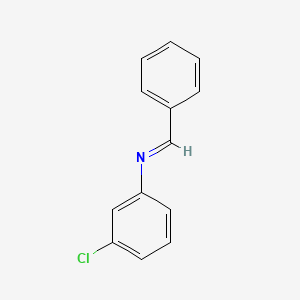
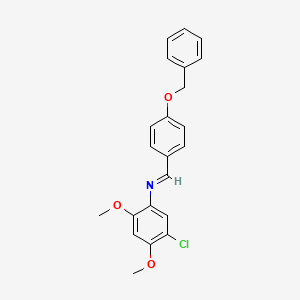




![1-Azaspiro[3.3]heptane](/img/structure/B11951927.png)

